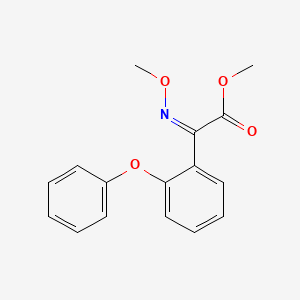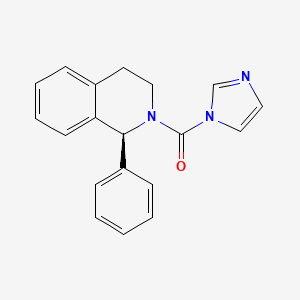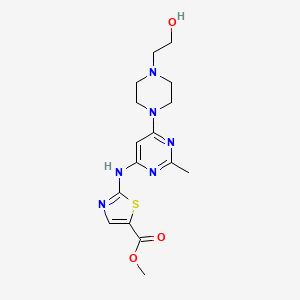
Methyl Hydroxyethyl Piperazinyl Methyl Pyrimidinylamino Thiazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Hydroxyethyl Piperazinyl Methyl Pyrimidinylamino Thiazolecarboxylate is a complex organic compound that falls under the category of kinase modulators. It is primarily used in cancer research and as an analytical standard . This compound is known for its intricate structure, which includes multiple functional groups that contribute to its diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Hydroxyethyl Piperazinyl Methyl Pyrimidinylamino Thiazolecarboxylate involves multiple steps, each requiring specific reagents and conditions. One common method includes the nucleophilic displacement of cyclic sulfamidates derived from amino acids . This step is followed by a series of reactions involving piperazine and pyrimidine derivatives, which are then coupled with thiazolecarboxylate under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often requiring stringent quality control measures. The reaction conditions are carefully monitored to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl Hydroxyethyl Piperazinyl Methyl Pyrimidinylamino Thiazolecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It undergoes nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nitrogen-containing compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Methyl Hydroxyethyl Piperazinyl Methyl Pyrimidinylamino Thiazolecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in studies involving kinase modulation and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The compound exerts its effects primarily through the modulation of kinase activity. It interacts with specific molecular targets, such as protein kinases, and influences various signaling pathways involved in cell growth, differentiation, and apoptosis. The exact mechanism involves binding to the active site of the kinase, thereby inhibiting its activity and downstream signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-AP-237: An acyl piperazine opioid with similar structural features.
Pyridazine Derivatives: Compounds like pyridazinone, which share some functional groups and pharmacological activities.
Uniqueness
Methyl Hydroxyethyl Piperazinyl Methyl Pyrimidinylamino Thiazolecarboxylate stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its ability to modulate kinase activity makes it particularly valuable in cancer research and drug development.
Propriétés
Formule moléculaire |
C16H22N6O3S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
methyl 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H22N6O3S/c1-11-18-13(20-16-17-10-12(26-16)15(24)25-2)9-14(19-11)22-5-3-21(4-6-22)7-8-23/h9-10,23H,3-8H2,1-2H3,(H,17,18,19,20) |
Clé InChI |
QAIADWNCRVZSDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(-)-Jasmonoyl]-(L)-phenlalanine](/img/structure/B13446784.png)
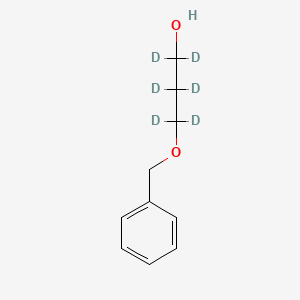
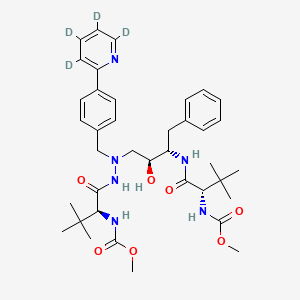
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl)acetamide](/img/structure/B13446796.png)
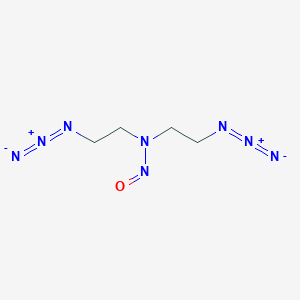
![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13446816.png)

![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-5-yl-2-one](/img/structure/B13446830.png)
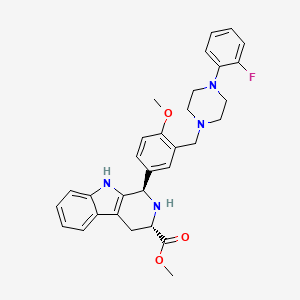
![tert-butyl (1RS,4RS&,5SR&,6SR)-4-amino-5-hydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13446847.png)
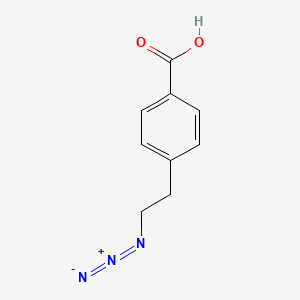
![[(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B13446857.png)
